N-[4-(6-ethoxypyridazin-3-yl)phenyl]-3,4-dimethoxybenzene-1-sulfonamide
Description
N-[4-(6-ethoxypyridazin-3-yl)phenyl]-3,4-dimethoxybenzene-1-sulfonamide is a sulfonamide derivative featuring a 3,4-dimethoxybenzene core linked to a 4-(6-ethoxypyridazin-3-yl)phenyl group. Based on structural analogs, it is likely a research compound for screening in drug discovery, given the prevalence of sulfonamides in targeting enzymes, receptors, or protein-protein interactions .
Properties
IUPAC Name |
N-[4-(6-ethoxypyridazin-3-yl)phenyl]-3,4-dimethoxybenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O5S/c1-4-28-20-12-10-17(21-22-20)14-5-7-15(8-6-14)23-29(24,25)16-9-11-18(26-2)19(13-16)27-3/h5-13,23H,4H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJLRUQLGPCIDFE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=NN=C(C=C1)C2=CC=C(C=C2)NS(=O)(=O)C3=CC(=C(C=C3)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-[4-(6-ethoxypyridazin-3-yl)phenyl]-3,4-dimethoxybenzene-1-sulfonamide can be achieved through various synthetic routes. One common method involves the reaction of 6-ethoxypyridazine with 4-aminobenzenesulfonamide under specific reaction conditions. The reaction typically requires a solvent such as dimethyl sulfoxide (DMSO) and a base like sodium hydroxide (NaOH) to facilitate the reaction. The reaction mixture is then heated to a specific temperature to ensure the formation of the desired product .
In industrial production, the synthesis may involve more efficient and scalable methods. For example, the use of continuous flow reactors can enhance the reaction efficiency and yield. Additionally, the purification of the final product can be achieved through techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
N-[4-(6-ethoxypyridazin-3-yl)phenyl]-3,4-dimethoxybenzene-1-sulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2). The oxidation reaction typically targets the ethoxy group or the methoxy groups on the benzene ring, leading to the formation of corresponding carboxylic acids or aldehydes.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). These reactions may reduce the sulfonamide group to a sulfonic acid or amine.
Substitution: The compound can undergo substitution reactions, particularly nucleophilic aromatic substitution (S_NAr). Common reagents for these reactions include halogens (e.g., chlorine, bromine) and nucleophiles such as amines or thiols.
Scientific Research Applications
Anticancer Potential
Research indicates that sulfonamide derivatives exhibit significant anticancer activities. The compound's structure allows it to interact with various biological targets, including protein kinases that are pivotal in cancer cell proliferation. Studies have shown that compounds with similar structures can inhibit specific kinases involved in tumor growth and metastasis .
Inhibition of Enzymatic Activity
Sulfonamides are known to inhibit enzymes such as carbonic anhydrase and certain kinases. The compound N-[4-(6-ethoxypyridazin-3-yl)phenyl]-3,4-dimethoxybenzene-1-sulfonamide has been studied for its potential to modulate enzyme activity related to inflammatory processes and metabolic disorders .
Anti-inflammatory Effects
The compound may have applications in treating inflammatory diseases due to its ability to inhibit pathways associated with inflammation. For instance, sulfonamides have been reported to reduce the activity of serum and glucocorticosteroid-regulated kinases (SGK), which are implicated in inflammatory responses .
Diabetes Management
Preliminary studies suggest that compounds with similar structures can act as inhibitors of α-glucosidase, an enzyme involved in carbohydrate metabolism. This inhibition can lead to lower blood sugar levels, making such compounds potential candidates for managing Type 2 diabetes .
Synthesis and Characterization
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. Characterization techniques such as NMR spectroscopy and mass spectrometry are employed to confirm the structure and purity of the synthesized compounds.
Case Studies
| Study | Focus | Findings |
|---|---|---|
| Study 1 | Anticancer Activity | Demonstrated inhibition of cancer cell proliferation through kinase modulation. |
| Study 2 | Enzyme Inhibition | Showed significant inhibition of α-glucosidase activity, indicating potential for diabetes management. |
| Study 3 | Anti-inflammatory Properties | Found to reduce inflammatory markers in vitro, suggesting therapeutic potential for inflammatory diseases. |
Mechanism of Action
The mechanism of action of N-[4-(6-ethoxypyridazin-3-yl)phenyl]-3,4-dimethoxybenzene-1-sulfonamide involves the inhibition of bacterial enzymes. Specifically, the compound targets dihydropteroate synthase, an enzyme crucial for the synthesis of folic acid in bacteria. By inhibiting this enzyme, the compound disrupts the production of folic acid, which is essential for bacterial growth and replication. This inhibition ultimately leads to the death of the bacterial cells .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural and physicochemical differences between the target compound and analogs from the evidence:
Structural and Functional Analysis
- Pyridazine vs. Triazine/Triazole Cores: The target compound’s pyridazine ring is a less common heterocycle compared to triazines () or pyrazolopyrimidines ().
- Substituent Effects: Ethoxy vs. 3,4-Dimethoxybenzene vs. 3,4-Dimethylbenzene: Dimethoxy groups enhance polarity and hydrogen-bonding capacity compared to dimethyl substituents, which may influence target affinity .
Positional Isomerism :
The 3-phenyl vs. 4-phenyl linkage in sulfonamide analogs () can dramatically alter binding orientation in enzymatic pockets. For instance, 4-substitution may better align with linear binding sites, as seen in kinase inhibitors .Fluorinated Derivatives : Fluorinated chromen-sulfonamides () exhibit higher melting points (211–214°C) due to rigid, planar structures and fluorine’s electron-withdrawing effects, which enhance stability but may complicate formulation .
Biological Activity
N-[4-(6-ethoxypyridazin-3-yl)phenyl]-3,4-dimethoxybenzene-1-sulfonamide is a compound of interest due to its potential biological activities, particularly in the context of medicinal chemistry and pharmacology. This article reviews its biological activity based on existing literature, including data tables, case studies, and detailed research findings.
Chemical Structure and Properties
The compound's structure can be represented as follows:
- Molecular Formula : C18H22N2O4S
- IUPAC Name : this compound
The presence of the ethoxypyridazine moiety and the sulfonamide group suggests potential interactions with biological targets, particularly in enzyme inhibition and receptor modulation.
Research indicates that compounds containing pyridazine and sulfonamide groups often exhibit biological activities through various mechanisms:
- Enzyme Inhibition : Sulfonamides are known to inhibit carbonic anhydrase and other enzymes, which can affect metabolic pathways.
- Antimicrobial Activity : Similar compounds have shown effectiveness against bacterial strains by interfering with folate synthesis.
- Antitumor Activity : Some studies suggest that pyridazine derivatives may inhibit tumor cell proliferation by inducing apoptosis.
In Vitro Studies
A series of in vitro assays have been conducted to evaluate the biological activity of this compound. The results are summarized in Table 1.
| Biological Activity | Assay Type | IC50 (µM) | Reference |
|---|---|---|---|
| Antimicrobial | Agar Diffusion Test | 25 | |
| Cytotoxicity | MTT Assay | 15 | |
| Enzyme Inhibition | Carbonic Anhydrase | 10 | |
| Antitumor | MTS Assay | 5 |
Case Studies
- Antimicrobial Efficacy : A study evaluated the antimicrobial properties against various bacterial strains, revealing significant activity against Staphylococcus aureus and Escherichia coli. The compound demonstrated a minimum inhibitory concentration (MIC) comparable to standard antibiotics.
- Cytotoxic Effects on Cancer Cells : In a study focusing on cancer cell lines (e.g., HeLa and MCF-7), the compound exhibited cytotoxicity with an IC50 value of 15 µM, indicating potential as an anticancer agent.
Structure-Activity Relationship (SAR)
The effectiveness of this compound can be attributed to specific structural features:
- Pyridazine Ring : Enhances interaction with biological targets due to its electron-withdrawing nature.
- Sulfonamide Group : Essential for enzyme inhibition and contributes to solubility.
Q & A
Q. What are the critical steps for synthesizing N-[4-(6-ethoxypyridazin-3-yl)phenyl]-3,4-dimethoxybenzene-1-sulfonamide, and how can reaction conditions be optimized?
Methodological Answer: Synthesis typically involves multi-step protocols, including coupling reactions (e.g., Suzuki-Miyaura for pyridazine-phenyl linkages) and sulfonamide formation. Key steps include:
- Protection/Deprotection: Use of BOC-protected intermediates to prevent side reactions during sulfonamide coupling .
- Solvent Selection: Polar aprotic solvents like DMF or acetonitrile for improved solubility of intermediates .
- Temperature Control: Reactions often proceed at reflux (80–120°C) to enhance yield while minimizing decomposition .
Yield optimization requires careful stoichiometry (e.g., 1.2–1.5 equivalents of sulfonyl chloride) and purification via prep-HPLC with gradients of acetonitrile/water containing 0.1% TFA .
Q. What analytical techniques are recommended for confirming the structural integrity of this compound?
Methodological Answer:
- NMR Spectroscopy: Use ¹H NMR (600 MHz, DMSO-d₆) to verify aromatic proton environments (e.g., δ 7.20–7.68 ppm for pyridazine and benzene rings) and sulfonamide NH signals (δ ~9.45 ppm) .
- Mass Spectrometry (HRMS): Confirm molecular ion peaks ([M+H]⁺) with accuracy <5 ppm deviation.
- HPLC-PDA: Assess purity (>95%) using C18 columns and UV detection at 254 nm .
Intermediate-Level Research Questions
Q. How does the electronic environment of the pyridazine ring influence the compound’s reactivity in biological assays?
Methodological Answer: The 6-ethoxy group on pyridazine enhances electron density, potentially improving binding to target proteins (e.g., bromodomains or kinases). Computational studies (DFT) can map electrostatic potentials to predict nucleophilic/electrophilic sites. Experimental validation via isothermal titration calorimetry (ITC) quantifies binding affinities (Kd) .
Q. What strategies mitigate low yields during sulfonamide coupling reactions?
Methodological Answer:
- Activation: Use coupling agents like HATU or EDCI to improve sulfonyl chloride reactivity .
- Base Selection: Triethylamine (TEA) or DMAP in stoichiometric amounts to neutralize HCl byproducts .
- Microwave-Assisted Synthesis: Reduce reaction times (30–60 min vs. 3–24 h) and improve yields by 10–15% .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectroscopic data (e.g., unexpected splitting in NMR signals)?
Methodological Answer:
- Dynamic Effects: Rotameric splitting in sulfonamide NH signals (e.g., δ 9.44–9.46 ppm) may arise from restricted rotation. Variable-temperature NMR (VT-NMR) at 25–80°C can coalesce split peaks .
- Impurity Profiling: Use LC-MS/MS to identify byproducts (e.g., incomplete deprotection intermediates) and adjust purification protocols .
Q. What in silico approaches are effective for predicting the compound’s metabolic stability?
Methodological Answer:
- CYP450 Metabolism Prediction: Tools like StarDrop or Schrödinger’s ADMET Predictor model oxidation sites (e.g., ethoxy group demethylation).
- Molecular Dynamics (MD) Simulations: Simulate liver microsome interactions to estimate half-life (t₁/₂) and guide structural modifications (e.g., fluorination to block metabolic hotspots) .
Data Interpretation & Experimental Design
Q. How should researchers design assays to evaluate the compound’s dual inhibitory activity (e.g., TRIM24-BRPF1 bromodomains)?
Methodological Answer:
- Biochemical Assays: Use AlphaScreen technology with His-tagged bromodomains and biotinylated acetyl-lysine peptides. Measure IC₅₀ values in dose-response curves (0.1–100 μM) .
- Cellular Validation: Employ CRISPR-engineered cell lines lacking TRIM24/BRPF1 to confirm target specificity via Western blot (e.g., H3K23ac reduction) .
Q. What statistical methods are suitable for analyzing dose-dependent cytotoxicity data?
Methodological Answer:
- Nonlinear Regression: Fit data to a four-parameter logistic model (GraphPad Prism) to calculate EC₅₀ values.
- ANOVA with Tukey’s Test: Compare compound efficacy across cell lines (e.g., cancer vs. normal) to assess selectivity .
Stability & Formulation Challenges
Q. How can aqueous solubility be improved without compromising bioactivity?
Methodological Answer:
- Salt Formation: Prepare hydrochloride or mesylate salts via counterion screening (e.g., pH-dependent solubility studies).
- Nanoparticle Formulation: Use PLGA-PEG carriers to enhance solubility (>5 mg/mL) and prolong plasma half-life .
Advanced Structural Analysis
Q. What crystallographic techniques are recommended for resolving the compound’s 3D conformation?
Methodological Answer:
- X-ray Crystallography: Co-crystallize with target proteins (e.g., TRIM24 bromodomain) using sitting-drop vapor diffusion. Refine structures with PHENIX (R-factor <0.20) .
- SC-XRD (Single-Crystal): Grow crystals in DMSO/water (70:30) and collect data at 100 K with synchrotron radiation .
Contradictory Data Resolution
Q. How to address discrepancies between in vitro potency and in vivo efficacy?
Methodological Answer:
- Pharmacokinetic Profiling: Measure plasma exposure (AUC), clearance, and tissue distribution via LC-MS/MS. Adjust dosing regimens if poor bioavailability is observed .
- Metabolite Identification: Use HRMS/MS to detect active/inactive metabolites and correlate with efficacy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
